molecular formula C9H14ClNOS B7482575 (2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol

(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol

Cat. No.: B7482575
M. Wt: 219.73 g/mol
InChI Key: QEXGIMJUMVMYGE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a chiral center, making it optically active. The presence of a thiophene ring substituted with a chlorine atom adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-aminobutan-1-ol and 5-chlorothiophene-2-carbaldehyde.

    Condensation Reaction: The amino group of (2S)-2-aminobutan-1-ol reacts with the aldehyde group of 5-chlorothiophene-2-carbaldehyde under mild acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the thiophene ring or the amino group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of modified thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study the effects of chiral amino alcohols on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of (2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The presence of the amino alcohol moiety allows it to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(5-bromothiophen-2-yl)methylamino]butan-1-ol
  • (2S)-2-[(5-methylthiophen-2-yl)methylamino]butan-1-ol
  • (2S)-2-[(5-ethylthiophen-2-yl)methylamino]butan-1-ol

Uniqueness

(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol is unique due to the presence of the chlorine atom on the thiophene ring. This substitution can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNOS/c1-2-7(6-12)11-5-8-3-4-9(10)13-8/h3-4,7,11-12H,2,5-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXGIMJUMVMYGE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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